
Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester is a chemical compound with the molecular formula C11H19BO3. It is a boronic ester, which is a derivative of boronic acid where the hydroxyl group is replaced by an alkoxy group. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester typically involves the reaction of boronic acid with an appropriate alcohol under specific conditions. One common method is the esterification of boronic acid with 3-methoxy-1-propynyl alcohol in the presence of a catalyst such as sulfuric acid or a Lewis acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized boronic esters.
Wissenschaftliche Forschungsanwendungen
Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a precursor for boron-containing pharmaceuticals.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Material Science: The compound is used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions, including cross-coupling reactions and the formation of boron-containing compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A widely used boronic acid derivative with applications in organic synthesis and medicinal chemistry.
Pinacol Boronic Ester: Another boronic ester commonly used in organic synthesis.
Alkyl Boronic Acids: These compounds have similar reactivity and applications but differ in their alkyl substituents.
Uniqueness
Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the 3-methoxy-1-propynyl group allows for unique interactions and reactions that are not observed with other boronic acid derivatives.
Eigenschaften
CAS-Nummer |
686294-16-6 |
|---|---|
Molekularformel |
C10H19BO3 |
Molekulargewicht |
198.07 g/mol |
IUPAC-Name |
3-methoxyprop-1-ynyl-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C10H19BO3/c1-9(2)13-11(14-10(3)4)7-6-8-12-5/h9-10H,8H2,1-5H3 |
InChI-Schlüssel |
SWPUAAPKCARBIP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C#CCOC)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)

![2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid](/img/structure/B12540755.png)
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
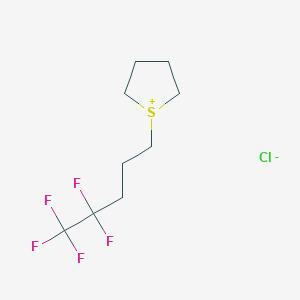
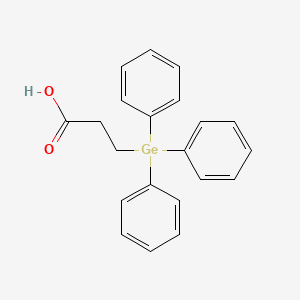

![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)
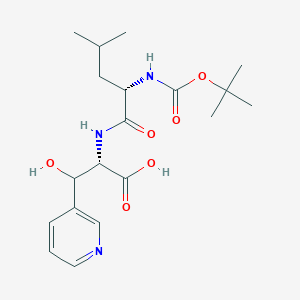
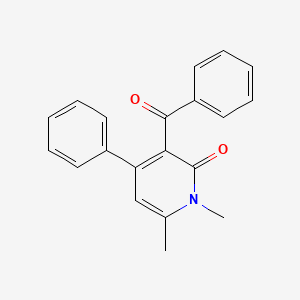

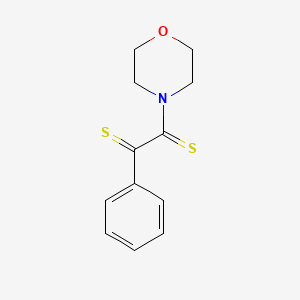
![Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate](/img/structure/B12540798.png)
